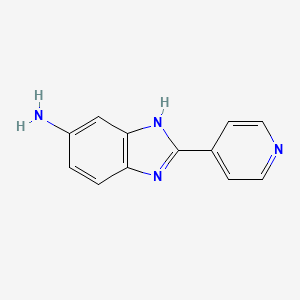![molecular formula C20H18BrN3O3S B2485939 6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422287-06-7](/img/structure/B2485939.png)
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one" is a benzoquinazolinone derivative with potential applications in various fields of chemistry and biology due to its complex structure and functional groups. This compound, like other quinazolinone derivatives, exhibits interesting biological activities and has been synthesized through various methods, including palladium-catalyzed Buchwald–Hartwig amination and condensation reactions (Nowak et al., 2014; Nowak et al., 2015).
Synthesis Analysis
The synthesis involves the reaction of 6-bromobenzo[h]quinazolinones with morpholine under Buchwald–Hartwig conditions, utilizing a Pd(OAc)2/XantPhos system in 1,4-dioxane as solvent. These starting bromobenzoquinazolinones are prepared via condensation and subsequent reactions with appropriate benzyl bromides. The detailed synthesis route outlines a multi-step process involving metalation, bromination, and deprotection steps, culminating in the formation of the target compound with potential anticancer activities (Nowak et al., 2014).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the target compound, has been characterized through various spectroscopic techniques such as IR, 1H NMR, and mass spectral analysis. These studies provide insights into the compound's functional groups, molecular geometry, and electronic structure, contributing to a deeper understanding of its reactivity and properties (Panneerselvam et al., 2003).
Chemical Reactions and Properties
Quinazolinone derivatives engage in a range of chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic attacks, owing to the presence of reactive sites such as the bromo group and the sulfanylidene moiety. These reactions allow for further functionalization of the quinazolinone core, expanding its utility in synthetic chemistry (Kut et al., 2020).
Physical Properties Analysis
The physical properties of "6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one" and related compounds, including solubility, melting points, and crystal structures, have been studied. Crystallographic analysis, for instance, reveals information about the compound's solid-state structure and intermolecular interactions, which are crucial for understanding its stability and reactivity (Geesi, 2020).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives are significantly influenced by their structural features. These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The presence of substituents such as the bromo and morpholino groups contributes to their reactivity and interaction with biological targets, making them valuable in the development of new therapeutic agents (Murti et al., 2011).
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : 6-Bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one and its derivatives can be synthesized through various methods. One technique involves intramolecular electrophilic cyclization, where compounds like 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one react with halogens and chalcogen tetrahalides (N. Kut, M. Onysko, & V. Lendel, 2020).
- Characterization and Analysis : The synthesized compounds are characterized using techniques like IR, 1H-NhlR, 13C-NMR, and mass spectral analysis to determine their structure and properties (P. Panneerselvam, R. Pradeepchandran, & S. Sridhar, 2003).
Biological Activities
- Antimicrobial Activity : Some derivatives of quinazolin-4-one have shown significant antimicrobial activity. This includes the ability to act against various bacterial strains like Bacillus subtilis, Staphylococcus epidermidis, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger (J. A. Patel, B. Mistry, & K. R. Desai, 2006).
- Anticancer Potential : Certain derivatives have been studied for their potential anticancer activities. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines (M. Nowak et al., 2014).
Chemical Properties and Reactions
- Reactivity and Stability : Studies on the reactivity and stability of quinazolin-4-one derivatives provide insights into their chemical properties. For example, analyses of reactions with secondary amines and other compounds have been performed to understand their chemical behavior (A. Gescher, M. Stevens, & C. Turnbull, 1977).
- Synthetic Applications : These compounds are utilized in various synthetic applications, such as the creation of reactive dyes and other chemical intermediates. Their versatility in chemical reactions makes them valuable in the field of synthetic chemistry (Sejalkumari M. Patel, Paresh S. Patel, & Keshav C. Patel, 2022).
特性
IUPAC Name |
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNCPLLVFWNWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

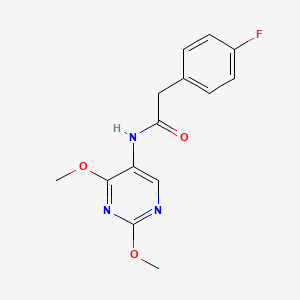

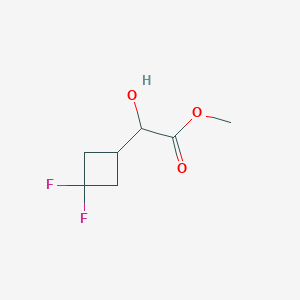
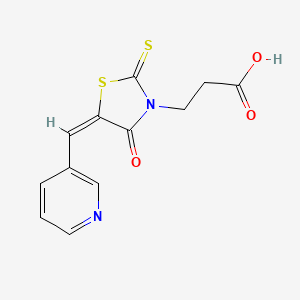
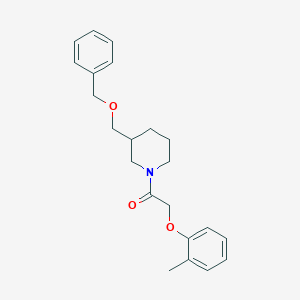
![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)
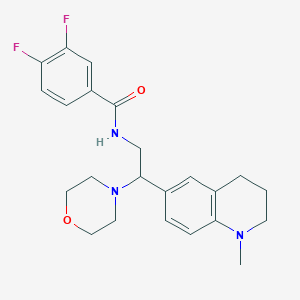
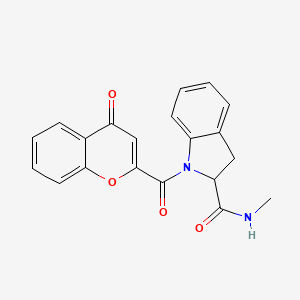
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
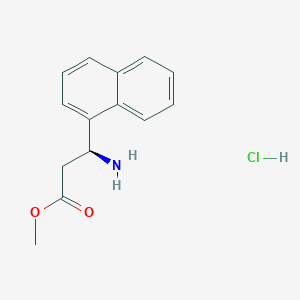
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)


